molecular formula C12H9FN4O3 B2775467 (4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide CAS No. 1436267-53-6

(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide

Cat. No.: B2775467
CAS No.: 1436267-53-6
M. Wt: 276.227
InChI Key: ARJKCQOJSJEMMV-UHFFFAOYSA-N
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Description

(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide is a high-specificity chemical compound with a unique structure, making it a valuable building block for research and development in agrochemical and pharmaceutical fields . It features a combination of cyano, fluoro, nitro, and oxazolyl groups, which contributes to its distinct reactivity and electronic properties . The presence of the fluorine atom and the nitro group can enhance the molecule's ability to interact with biological targets, while the oxazole ring system contributes to stability and lipophilicity, favoring penetration through cell membranes . With a molecular formula of C12H9FN4O3 and a molecular weight of 276.22 g/mol, this compound presents a multifunctional scaffold for the synthesis of more complex molecules and the development of novel functional materials or selective inhibitors . Its defined structure, confirmed by analytical characterization, offers a promising starting point for scientists working on targeted drug design and the optimization of bioactive agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O3/c1-8-5-15-12(20-8)6-16(7-14)9-2-3-10(13)11(4-9)17(18)19/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJKCQOJSJEMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-fluoroaniline to form 4-fluoro-3-nitroaniline. This intermediate is then subjected to a series of reactions including coupling with 5-methyl-1,3-oxazole and subsequent cyanation to yield the final product. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .

Chemical Reactions Analysis

(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes and receptors, modulating their activity. The cyanamide group is known to participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Aryl Group Heterocycle Linker Type Bioactivity (IC₅₀) Source
Target Compound 4-Fluoro-3-nitrophenyl 5-Methyl-1,3-oxazole Cyanamide N/A N/A
(6R,7S)-7-[...] () N/A 5-Methyl-1,3,4-thiadiazole Thioether Antibacterial Pharmacopeial
2-[...] () 3-Fluoro-4-sulfamoyl 5-Methyl-1,3-oxazole Ethynyl 119 nM Bioactivity
5-(3-Chlorophenylsulfanyl)-... () 3-Chlorophenyl Pyrazole Sulfanyl N/A Structural

Aryl Group Modifications

  • Electron-Withdrawing Effects: The target’s 4-fluoro-3-nitrophenyl group contrasts with ’s 3-fluoro-4-sulfamoylphenyl.
  • Substituent Position : Fluorine at the para position (target) vs. meta () alters steric and electronic profiles, impacting binding pocket interactions.

Heterocyclic Systems

  • Oxazole vs. Thiadiazoles are bulkier, which may reduce membrane permeability compared to oxazoles .
  • Oxazole vs. Pyrazole : Pyrazole () has two adjacent nitrogen atoms, enabling stronger hydrogen bonding but reduced aromatic stability compared to oxazole.

Linker Groups

  • Cyanamide vs.
  • Cyanamide vs. Sulfanyl : Sulfanyl linkers () increase hydrophobicity, which may enhance bioavailability but reduce solubility.

Research Findings and Implications

  • Bioactivity : ’s oxazole-containing compound (IC₅₀ = 119 nM) highlights the role of the oxazole ring in modulating enzyme inhibition. The target’s cyanamide group may further optimize binding kinetics .
  • Structural Stability: Fluorine and nitro groups in the target compound likely improve thermal and oxidative stability compared to non-halogenated analogs (e.g., ) .
  • Synthetic Feasibility : The use of SHELX software () suggests crystallographic data for the target compound could refine its conformational analysis, aiding in structure-activity relationship (SAR) studies .

Biological Activity

The compound (4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide (CAS No. 1436267-53-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological evaluations, and relevant case studies.

Basic Information

  • Molecular Formula: C12H9FN4O3
  • Molecular Weight: 276.227 g/mol
  • IUPAC Name: (4-fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide

Anticancer Properties

Recent studies have indicated that compounds similar to (4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide exhibit notable anticancer properties. For instance, derivatives with similar structural motifs have shown moderate antineoplastic activity against various cancer cell lines, including TK-10 and HT-29 cells. These studies suggest that the nitro group may play a crucial role in enhancing cytotoxicity by inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's oxazole moiety has been associated with antimicrobial properties. Research indicates that oxazole derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the nitrophenyl group is hypothesized to enhance this activity through mechanisms involving disruption of bacterial cell wall synthesis.

The proposed mechanisms of action for compounds in this class often include:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis: Activation of apoptotic pathways has been observed in cell lines treated with related compounds.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, which may contribute to their overall biological efficacy.

Study 1: Anticancer Activity Evaluation

In a study examining the anticancer effects of related compounds, researchers reported that several derivatives demonstrated significant cytotoxic effects on human cancer cell lines at concentrations ranging from 10 µM to 50 µM. The study utilized assays such as MTT and Annexin V staining to quantify cell viability and apoptosis induction .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against TK-10 and HT-29
AntimicrobialMIC = 5 µg/mL against S. aureus
Induction of ApoptosisSignificant increase in apoptotic cells

Q & A

Q. What are the key considerations for synthesizing (4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

  • Step 1: Preparation of the 5-methyl-1,3-oxazole-2-ylmethyl intermediate via nucleophilic substitution or coupling reactions.
  • Step 2: Cyanamide group introduction through reactions with cyanogen bromide or thiocyanate derivatives under controlled pH (6.5–7.5) and temperature (0–5°C) to avoid side reactions .
  • Step 3: Nitration and fluorination of the phenyl ring using mixed acids (HNO₃/H₂SO₄) and fluorinating agents like Selectfluor™, respectively.
    Critical Parameters:
  • Use thin-layer chromatography (TLC) to monitor reaction progress .
  • Optimize solvent polarity (e.g., DMF or dichloromethane) to enhance yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR for verifying substituent positions and regiochemistry. Key signals:
  • 4-Fluorophenyl: δ ~7.2–7.8 ppm (aromatic protons).
  • Oxazole methyl: δ ~2.4 ppm (singlet) .
    • 19F NMR to confirm fluorination (δ ~-110 to -120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To validate molecular formula (e.g., [M+H]+ or [M+Na]+ adducts) .
  • HPLC-PDA/ELSD: For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement to resolve bond-length anomalies or occupancy ambiguities. For example, verify cyanamide torsion angles to confirm conformational stability .
  • Variable-Temperature NMR: Detect tautomeric equilibria (e.g., oxazole ring puckering) by observing signal splitting at low temperatures (-40°C) .
  • DFT Calculations: Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate proposed structures .

Q. What computational strategies can predict the reactivity or binding interactions of this cyanamide derivative in catalytic or biological systems?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen interactions with biological targets (e.g., enzymes) using the compound’s 3D structure (optimized with B3LYP/def2-TZVP ) .
  • Molecular Dynamics (MD) Simulations:
    • Simulate solvation in explicit water (TIP3P model) to assess stability of the cyanamide group under physiological conditions.
    • Analyze hydrogen-bonding patterns with active-site residues (e.g., in penicillin acylase homologs) .
  • QM/MM Studies: Model transition states for reactions (e.g., nucleophilic attacks) to predict regioselectivity in catalytic applications .

Q. How can researchers optimize the synthetic route to minimize byproducts from competing nitration/fluorination pathways?

Methodological Answer:

  • Competing Reactions: Nitro-group migration or over-fluorination.
  • Mitigation Strategies:
    • Directed Ortho-Metalation (DoM): Use directing groups (e.g., amides) to control nitration/fluorination positions .
    • Stepwise Functionalization: Fluorinate before nitration to leverage electron-withdrawing effects for regioselective nitration .
    • Microwave-Assisted Synthesis: Reduce reaction time (10–15 min vs. hours) to suppress side reactions .

Q. What experimental approaches validate the electronic effects of the 4-fluoro-3-nitrophenyl group on the compound’s reactivity?

Methodological Answer:

  • Electrochemical Analysis: Cyclic voltammetry (CV) to measure reduction potentials of the nitro group (E° ~ -0.5 V vs. Ag/AgCl), indicating electron-deficient character .
  • UV-Vis Spectroscopy: Monitor charge-transfer transitions (λmax ~ 320–350 nm) to correlate substituent effects with absorption profiles .
  • Hammett Constants (σ): Compare reaction rates (e.g., hydrolysis) with meta-substituted analogs to quantify electronic contributions .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Crystallization Techniques:
    • Use vapor diffusion with solvent pairs (e.g., DCM/hexane) to grow single crystals.
    • Add co-solvents (5% DMSO) to improve solubility .
  • Cryocooling: Flash-cool crystals to 100 K to reduce thermal motion artifacts during SC-XRD data collection .
  • Twinned Data Refinement: Apply SHELXL TWIN commands to model overlapping lattices if twinning is observed .

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